4-[2-(4-Acetylphenoxy)ethoxy]benzonitrile
Description
4-[2-(4-Acetylphenoxy)ethoxy]benzonitrile is an organic compound characterized by a benzonitrile core substituted with a 2-(4-acetylphenoxy)ethoxy group. This structure combines an electron-withdrawing cyano group (-CN) with an acetylphenoxy ether linkage, which confers unique electronic and steric properties.
Properties
IUPAC Name |
4-[2-(4-acetylphenoxy)ethoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-13(19)15-4-8-17(9-5-15)21-11-10-20-16-6-2-14(12-18)3-7-16/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLLRRBKOWVOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320630 | |
| Record name | 4-[2-(4-acetylphenoxy)ethoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809126 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
302968-11-2 | |
| Record name | 4-[2-(4-acetylphenoxy)ethoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101320630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-[2-(4-Acetylphenoxy)ethoxy]benzonitrile typically involves multiple steps. One common synthetic route includes the reaction of 4-acetylphenol with ethylene oxide to form 4-(2-hydroxyethoxy)acetophenone. This intermediate is then reacted with 4-cyanophenol under basic conditions to yield this compound. Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for higher yields and purity .
Chemical Reactions Analysis
4-[2-(4-Acetylphenoxy)ethoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.
Scientific Research Applications
4-[2-(4-Acetylphenoxy)ethoxy]benzonitrile is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the synthesis of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[2-(4-Acetylphenoxy)ethoxy]benzonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 4-[2-(4-Acetylphenoxy)ethoxy]benzonitrile and related benzonitrile derivatives:
Structural and Electronic Comparisons
- Electron-Withdrawing vs. Electron-Donating Groups: The acetyl group in the target compound is electron-withdrawing, reducing electron density on the aromatic ring compared to electron-donating groups like dimethylamino () or ethylaminomethyl (). This difference impacts reactivity in electrophilic substitution reactions .
- Linkage Type : Ether linkages (as in the target compound) are less reactive toward oxidation than thioethers (e.g., ), which may oxidize to sulfoxides or sulfones .
Functional and Application Differences
- Pharmaceutical Potential: The dimethylamino derivative () is used in drug synthesis due to its tertiary amine’s pharmacokinetic advantages, whereas the acetylphenoxy group in the target compound may optimize binding to specific enzyme pockets (e.g., reverse transcriptase inhibitors, as seen in ).
- Material Science : Styryl-substituted benzonitriles () exhibit fluorescence, unlike the target compound, highlighting how substituents dictate application domains .
Research Findings and Data Tables
Table 1: Physical Properties of Selected Compounds
*Estimated based on analogous structures.
Biological Activity
4-[2-(4-Acetylphenoxy)ethoxy]benzonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzonitrile core substituted with an ethoxy group and an acetylphenoxy moiety. This structural arrangement suggests potential interactions with various biological targets, including enzymes and receptors.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could potentially interact with acetylcholinesterase (AChE), which is crucial in neurotransmission.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways that are vital for various physiological processes.
Anticancer Activity
Research has indicated that compounds structurally related to this compound exhibit anticancer properties. For example, studies on similar compounds have shown their efficacy in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Neuroprotective Effects
There is emerging evidence that this compound may offer neuroprotective benefits. The inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease. Some studies have reported that related compounds demonstrate significant AChE inhibition, suggesting a potential therapeutic role in neurodegenerative disorders .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that derivatives of this compound showed varying degrees of cytotoxicity against different cancer cell lines. For instance, certain derivatives exhibited IC50 values indicating effective inhibition at low concentrations .
- Animal Models : Preclinical studies using animal models have shown that compounds with similar structures can reduce tumor size and improve survival rates in cancer models, supporting their potential as anticancer agents .
Data Tables
| Compound | IC50 (μM) | Target | Effect |
|---|---|---|---|
| This compound | TBD | AChE | Inhibition |
| Related Compound A | 8.48 | AChE (Cortex) | Significant inhibition |
| Related Compound B | TBD | Cancer Cell Lines | Cytotoxicity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
